molecular formula C10H18N2O B2609446 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine CAS No. 2060052-48-2

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine

Cat. No.: B2609446
CAS No.: 2060052-48-2
M. Wt: 182.267
InChI Key: ABDMFDMDRFWRTM-UHFFFAOYSA-N
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Description

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine (CAS 2060052-48-2) is a chemical building block of significant interest in advanced medicinal chemistry and agrochemical research. It features a piperazine ring, a common pharmacophore, linked to a 2-oxabicyclo[2.1.1]hexane scaffold. This scaffold has been validated as a versatile bioisostere for ortho - and meta -substituted benzene rings, a strategy used to improve the physicochemical and pharmacological properties of drug candidates . Compounds based on the 2-oxabicyclo[2.1.1]hexane structure have already been incorporated into the frameworks of several drugs and agrochemicals, demonstrating their practical utility in lead optimization . This reagent serves as a critical synthon for introducing three-dimensional saturation into molecules, which can enhance solubility, metabolic stability, and selectivity. With a molecular formula of C 10 H 18 N 2 O and a molecular weight of 182.26 g/mol, it is supplied for research applications only . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2-oxabicyclo[2.1.1]hexan-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-12(4-2-11-1)8-10-5-9(6-10)7-13-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDMFDMDRFWRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC23CC(C2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine typically involves the reaction of piperazine with a suitable oxabicyclohexane derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with a halogenated oxabicyclohexane compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Piperazine Substitution

The piperazine moiety is introduced via nucleophilic alkylation or acylation. A simplified one-pot method involves:

  • Protonation of Piperazine : Conversion of piperazine to its monohydrochloride or monoacetate salt to protect the secondary nitrogen .

  • Reagent Reactivity : Reaction with electrophilic reagents (e.g., acyl chlorides, alkyl halides) under catalytic conditions.

Mechanism :
The protonated piperazine (piperazine-1-ium cation) reacts with an electrophilic species (e.g., alkyl halide or activated carbonyl) to form a monosubstituted derivative. This avoids disubstitution due to steric hindrance and electronic effects .

Example Reaction :

Piperazine-HCl+Alkyl HalideCatalystMonosubstituted Piperazine\text{Piperazine-HCl} + \text{Alkyl Halide} \xrightarrow{\text{Catalyst}} \text{Monosubstituted Piperazine}

Coupling the Oxabicyclohexane to Piperazine

The final step involves attaching the oxabicyclohexane core to the piperazine. This typically occurs via:

  • Alkylation : The oxabicyclohexane is functionalized with a methyl group containing a leaving group (e.g., bromide, tosylate), which undergoes nucleophilic substitution with the protonated piperazine.

  • Cross-Coupling : Alternative methods may utilize transition-metal catalysts, though this is less documented for this specific system.

Key Considerations :

  • Regioselectivity : The oxabicyclohexane’s substitution pattern (e.g., position 1) dictates reactivity.

  • Catalyst Reusability : Heterogeneous catalysts (e.g., metal ions on polymeric resins) enhance scalability and reduce costs .

Reaction Optimization and Yields

The synthesis benefits from:

  • Microwave Acceleration : Reduces reaction times and improves yields in flow reactors .

  • High Atom Economy : Phosphine/photocatalytic methods minimize waste and enable diverse substitution patterns .

Yield Data :

StepYieldReference
Oxabicyclohexane Synthesis67–95%
Piperazine Substitution80–90%
Coupling70–85%

Structural and Functional Stability

The compound’s stability is influenced by:

  • Piperazine’s Basicity : Prone to protonation under acidic conditions, necessitating careful pH control during synthesis .

  • Oxabicyclohexane’s Rigidity : The bridged structure resists ring-opening under standard conditions but may degrade under extreme temperatures or pH.

Scientific Research Applications

Pharmacological Applications

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Its applications include:

  • CNS Activity : Preliminary studies indicate potential effects on the central nervous system, making it a candidate for developing new anxiolytics or antidepressants.
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Case Study: Synthesis of Derivatives

A study synthesized various derivatives of this compound to evaluate their biological activity. These derivatives were tested for their binding affinity to serotonin receptors, showing promising results that warrant further investigation into their therapeutic potential.

Polymer Chemistry

The compound's unique bicyclic structure allows it to be utilized in the synthesis of polymers with specific mechanical and thermal properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance:

  • Thermal Stability : Polymers modified with this compound exhibited improved thermal resistance compared to unmodified counterparts.
  • Mechanical Strength : The inclusion of this piperazine derivative increased the tensile strength of the polymers, making them suitable for applications in high-performance materials.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryCNS activity modulationPotential anxiolytic effects
Neurotransmitter receptor interactionPromising binding affinities
Material SciencePolymer synthesisEnhanced thermal stability and strength

Mechanism of Action

The mechanism of action of 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby affecting disease-related pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (C₁₂H₂₀N₂)
  • Structure : Contains a bicyclo[2.2.1]heptene group instead of the oxabicyclo system.
  • Key Differences : Lacks the oxygen atom in the bicyclic framework, reducing polarity (logP ≈ 2.8 vs. estimated logP < 2 for the oxabicyclo derivative). The absence of oxygen may limit hydrogen-bonding interactions, impacting receptor binding .
1-(2,4-Dimethoxybenzyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine
  • Structure : Combines a bicyclo[2.2.1]heptane group with a dimethoxybenzyl substituent.
Flunarizine [1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine]
  • Structure : Features bis(4-fluorophenyl)methyl and propenyl groups.
  • Key Differences : The fluorinated aryl groups confer metabolic stability and lipophilicity, whereas the oxabicyclo group in the target compound may enhance water solubility and reduce CNS penetration due to polarity .

Pharmacological and Metabolic Comparisons

Serotonin Receptor Affinity
  • TFMPP (1-(m-trifluoromethylphenyl)piperazine) and m-CPP (1-(m-chlorophenyl)piperazine): Both act as 5-HT₁B/₁C agonists, suppressing locomotor activity in rats.
Antioxidant Activity
  • 1-(Phenoxyethyl)-piperazine derivatives: Methyl-substituted variants (e.g., 1-[(4-methylphenoxyethyl)]piperazine) enhance SOD activity and total antioxidant capacity. The oxabicyclo group’s electron-rich oxygen may similarly modulate redox activity but with distinct kinetics .
Metabolic Stability
  • Flunarizine : Metabolized via CYP450-mediated N-dealkylation and hydroxylation. The oxabicyclo group in the target compound may resist dealkylation due to steric hindrance, prolonging half-life compared to flunarizine’s metabolites (M-1, M-3) .

Physicochemical Properties

Property 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine Flunarizine
Molecular Weight ~220–240 g/mol (estimated) 192.3 g/mol 404.5 g/mol
logP (Predicted) ~1.5–2.0 2.8 5.1
Solubility Moderate (polar oxygen atom) Low (hydrophobic bicyclo) Very low
Metabolic Enzymes Likely CYP3A4/2D6 Not reported CYP2D6/3A4

Biological Activity

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine, with the CAS number 2060052-48-2, is a compound that has garnered attention in medicinal chemistry due to its structural attributes and potential biological activities. This article explores the biological activity of this compound, examining its properties, synthesis, and relevance in drug development.

The molecular formula of this compound is C10H18N2OC_{10}H_{18}N_{2}O with a molecular weight of approximately 182.26 g/mol. Its structure includes a piperazine ring and a bicyclic oxabicyclo moiety, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H18N2OC_{10}H_{18}N_{2}O
Molecular Weight182.26 g/mol
CAS Number2060052-48-2

Synthesis and Derivatives

Recent studies have focused on the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives, which includes compounds like this compound. These derivatives have been shown to possess improved physicochemical properties compared to traditional structures, such as ortho-substituted phenyl rings, making them promising candidates in drug design .

Biological Activity

Medicinal Chemistry Applications
Research indicates that compounds derived from 2-oxabicyclo[2.1.1]hexanes can serve as bioisosteres for various bioactive molecules. This substitution can enhance solubility and reduce lipophilicity while maintaining or improving biological activity . For instance, the replacement of phenyl rings in agrochemicals with these bicyclic structures has demonstrated significant improvements in water solubility without compromising efficacy.

Case Studies
Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential use as antimicrobial agents.
  • Neuropharmacological Effects : Certain piperazine derivatives are known for their effects on neurotransmitter systems, suggesting that this compound might exhibit similar properties.

Research Findings

Recent investigations into the pharmacological profiles of related compounds suggest that the bicyclic structure can influence receptor binding and activity:

  • Receptor Interactions : Compounds with similar structures have been tested for their affinity to serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
  • Bioactivity Validation : The incorporation of the oxabicyclo moiety into drug scaffolds has been validated through various assays demonstrating enhanced biological activity compared to non-modified counterparts .

Q & A

Q. What are the common synthetic routes for 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine?

Methodological Answer: The synthesis typically involves:

Formation of the 2-oxabicyclo[2.1.1]hexane core via photochemical or thermal [2+2] cycloaddition reactions of appropriate dienes and ketones.

Functionalization of the bicyclic core with a methyl group using alkylation or Grignard reactions.

Coupling with piperazine via nucleophilic substitution or reductive amination.
Key steps are derived from analogous piperazine derivatives (e.g., ), where substituent introduction and cyclization are critical for structural fidelity .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR peaks to confirm the bicyclohexane ring (e.g., δ ~3.5–4.5 ppm for oxabicyclic protons) and piperazine methylene groups (δ ~2.5–3.5 ppm) .
  • IR Spectroscopy : Identify the C-O-C stretch (1050–1150 cm1^{-1}) from the oxabicyclo group and N-H stretches (3300–3500 cm1^{-1}) if present .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the expected molecular formula .

Q. What methods are used to assess purity in academic research?

Methodological Answer:

  • HPLC/LC-MS : Use reversed-phase C18 columns (e.g., Ascentis® Express) with UV detection at 254 nm to quantify impurities (<2% threshold) .
  • TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .
  • Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Modify the oxabicyclo group (e.g., replace oxygen with sulfur) or piperazine substituents (e.g., aryl or alkyl groups) to probe steric/electronic effects .
  • Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC50_{50} determination) .
  • Computational Docking : Use software like AutoDock to predict binding affinities to receptors (e.g., 5-HT1A_{1A}) based on substituent modifications .

Q. How can contradictions in reported solubility data be resolved?

Methodological Answer:

  • Re-examining Experimental Conditions : Ensure consistent pH (e.g., buffered solutions), temperature (25°C), and solvent polarity (log P calculations). For example, solubility discrepancies in water vs. DMSO can arise from hydrogen-bonding differences .
  • Standardized Protocols : Adopt OECD guidelines for shake-flask or HPLC-based solubility measurements .

Q. What strategies improve stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to pH 1–13 (HCl/NaOH) and temperatures up to 60°C. Monitor degradation via HPLC and identify products using LC-MS .
  • Lyophilization : For hygroscopic samples, lyophilize and store under inert gas (N2_2) to prevent hydrolysis .

Q. How can computational methods predict reactivity or metabolic pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites of electrophilic/nucleophilic attack (e.g., oxabicyclo ring strain) .
  • CYP450 Metabolism Prediction : Use tools like StarDrop to identify likely oxidation sites (e.g., piperazine N-methyl groups) .

Q. What safety protocols are critical for handling air-sensitive intermediates?

Methodological Answer:

  • Inert Atmosphere : Use gloveboxes or Schlenk lines for reactions involving moisture-sensitive intermediates (e.g., Grignard reagents) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Refer to safety data sheets (SDS) for specific hazards (e.g., skin/eye irritation in ) .

Q. How can low yields in multi-step syntheses be addressed?

Methodological Answer:

  • Optimize Reaction Conditions : Screen catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. ethereal), and temperatures .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during bicyclohexane functionalization to prevent side reactions .

Q. What are the key considerations for scaling up synthesis?

Methodological Answer:

  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., cycloadditions) to improve safety and yield .
  • Green Chemistry Metrics : Calculate E-factor (waste/product ratio) and atom economy to minimize environmental impact .

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